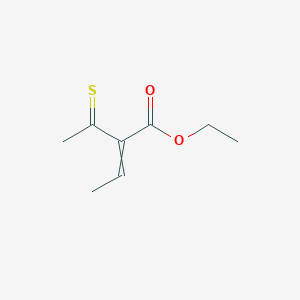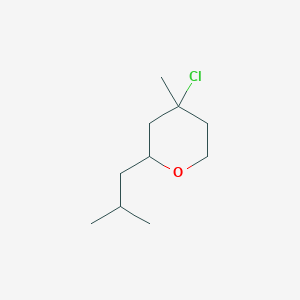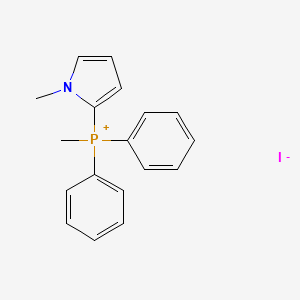![molecular formula C19H36NO4- B14645550 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane CAS No. 53941-57-4](/img/structure/B14645550.png)
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane is a chemical compound with the molecular formula C19H34NNaO5. It is known for its unique structure and properties, which make it useful in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are typically proprietary information held by industrial manufacturers. general methods involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Analyse Des Réactions Chimiques
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties. Industrially, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane can be compared with other similar compounds, such as sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane. These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting properties .
Propriétés
Numéro CAS |
53941-57-4 |
|---|---|
Formule moléculaire |
C19H36NO4- |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(4S)-4-amino-5-oxo-5-tetradecoxypentanoate |
InChI |
InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-19(23)17(20)14-15-18(21)22/h17H,2-16,20H2,1H3,(H,21,22)/p-1/t17-/m0/s1 |
Clé InChI |
XCDPWORVZXVRTG-KRWDZBQOSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCOC(=O)[C@H](CCC(=O)[O-])N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




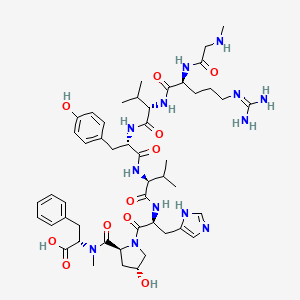
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
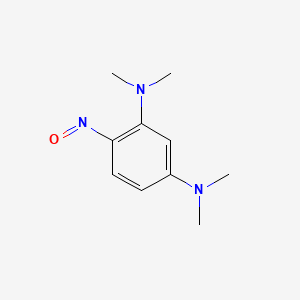
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
